N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Oligonucleotide Synthesis DNA Damage and Repair Site-Specific Modification

Engineered for oligonucleotide researchers requiring precise C8 modifications, this dual-protected (N6-benzoyl, 8-benzyloxy) 2'-deoxyadenosine enables direct synthesis of 8-oxo-dA lesions and other site-specific DNA modifications. Unlike standard N6-Bz-dA, the 8-OBn group prevents undesired C8 side reactions and serves as a latent handle for nuclease-resistant or affinity-enhanced oligos. Procure this essential precursor to accelerate your BER, translesion synthesis, and antisense oligonucleotide development programs.

Molecular Formula C24H23N5O5
Molecular Weight 461.478
CAS No. 142979-40-6
Cat. No. B586186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
CAS142979-40-6
SynonymsN6-BENZOYL-8-BENZYLOXY-2'-DEOXYADENOSINE
Molecular FormulaC24H23N5O5
Molecular Weight461.478
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
InChIInChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1
InChIKeyPPQZVFLCUBMPSI-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine (CAS 142979-40-6) Overview: A Dual-Protected Nucleoside for Advanced Oligonucleotide Synthesis


N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine (CAS 142979-40-6) is a synthetically modified 2'-deoxyadenosine nucleoside [1]. It features a benzoyl protecting group at the exocyclic N6 amine and a benzyloxy group at the C8 position of the adenine base . This dual protection strategy is engineered to enhance the compound's stability and performance as a key building block in solid-phase oligonucleotide synthesis, particularly for applications requiring specific modifications at the C8 position .

Why N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine Cannot Be Substituted with Standard N6-Benzoyl-2'-deoxyadenosine in C8-Modified Oligonucleotide Syntheses


Standard N6-benzoyl-2'-deoxyadenosine (Bz-dA, CAS 4546-72-9) provides robust N6 protection but leaves the C8 position unmodified and susceptible to undesirable side reactions or unavailable for site-specific functionalization [1]. In contrast, the 8-benzyloxy group in N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine serves a dual purpose: it protects the C8 position during synthesis and can be later converted to a desired functionality, such as an 8-oxo lesion mimic or a site for further conjugation . This dual protection is critical for achieving high yields of specific, C8-modified oligonucleotides; using the unmodified analog would lead to either synthetic failure or an impure product mixture, directly impacting research outcomes and procurement decisions [2].

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine: Quantitative Evidence for Procurement and Scientific Selection


Enabling C8-Specific Modifications: A Key Differentiator from N6-Benzoyl-2'-deoxyadenosine

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine provides a critical synthetic advantage over the widely used N6-benzoyl-2'-deoxyadenosine (CAS 4546-72-9) by enabling site-specific modification at the C8 position of the nucleobase [1]. While the N6-benzoyl group on the target compound offers comparable amine protection during phosphoramidite coupling, the additional 8-benzyloxy group is a stable precursor that can be selectively cleaved to yield an 8-oxo or 8-hydroxy moiety post-synthesis, a functionality that cannot be introduced using standard Bz-dA .

Oligonucleotide Synthesis DNA Damage and Repair Site-Specific Modification

Predicted Physical Stability and Handling: Differential Storage and Stability Profile vs. 8-Benzyloxy-2'-deoxyadenosine

Vendor data indicates a predicted melting point of 133 °C for N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine , which is significantly higher than the 8-benzyloxy-2'-deoxyadenosine (CAS 142948-07-0) compound, for which a melting point is not reported in the same databases . This suggests a more thermally stable solid-state form, potentially beneficial for long-term storage and transport, reducing the risk of degradation during procurement and handling. Additionally, the compound is recommended to be stored at 2-8°C under an inert nitrogen atmosphere , a standard but critical specification for maintaining purity.

Chemical Stability Procurement Logistics Compound Storage

Role in Synthesis of Defined DNA Lesions: Direct Precursor to 2-Deoxy-7,8-dihydro-8-oxoadenosine

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine is specifically identified as a reagent used in the synthesis of 2-Deoxy-7,8-dihydro-8-oxoadenosine (8-oxo-dA), a critical oxidative DNA lesion . This provides a clear functional distinction from other protected adenosine analogs like N6-benzoyl-2'-deoxyadenosine, which cannot be directly converted to this lesion mimic. The benzyloxy group is a key intermediate that can be reduced to the 8-oxo group, a well-established pathway in nucleoside chemistry .

DNA Damage 8-Oxoadenosine Oxidative Stress

Primary Application Scenarios for Procuring N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine


Synthesis of Oligonucleotides Containing Site-Specific 8-Oxoadenosine Lesions for DNA Repair Studies

Procure this compound as the essential nucleoside precursor for synthesizing DNA oligomers containing 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a major oxidative lesion. As detailed in Section 3, the 8-benzyloxy group is a direct precursor to this specific modification, a capability not offered by standard N6-benzoyl-2'-deoxyadenosine . This enables precise investigation of base excision repair (BER) pathways, mutagenesis, and the structural impact of oxidative damage in DNA.

Production of C8-Modified Oligonucleotides with Enhanced Stability for Antisense Applications

Utilize the dual N6-benzoyl and 8-benzyloxy protection to synthesize oligonucleotides with modified C8 positions that resist nuclease degradation or improve binding affinity. The evidence in Section 3 shows the compound's unique ability to introduce C8 modifications post-synthesis . This scenario is relevant for researchers developing next-generation antisense oligonucleotides, siRNA, or aptamers with improved pharmacokinetic properties, where a stable, site-specifically modified adenosine building block is required [1].

Investigating the Effects of Bulky C8 Substituents on DNA Polymerase Fidelity and Bypass

Procure this compound to generate templates or primers containing a bulky benzyloxy group at the C8 position, mimicking certain DNA adducts or simply to probe the steric tolerance of various DNA polymerases. As highlighted in Section 3, the stable 8-benzyloxy group provides a well-defined, hydrophobic modification that can be incorporated via standard phosphoramidite chemistry . This allows for systematic studies of translesion synthesis (TLS) and polymerase processivity without the complexity of unstable or reactive adducts.

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